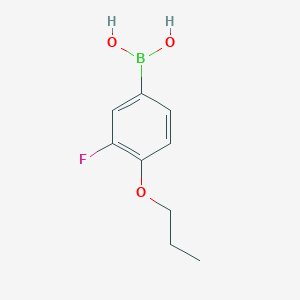

3-Fluoro-4-propoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-fluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBMFQWJHYCKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584277 | |

| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192376-68-4 | |

| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-propoxyphenylboronic acid

CAS Number: 192376-68-4

This technical guide provides an in-depth overview of 3-Fluoro-4-propoxyphenylboronic acid, a versatile building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, applications, and safety protocols, presented with clarity for practical laboratory use.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its key properties are summarized in the table below, providing a ready reference for experimental planning and execution.

| Property | Value | Reference |

| CAS Number | 192376-68-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂BFO₃ | [1][2][3] |

| Molecular Weight | 198.00 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 102-107 °C | |

| SMILES String | CCCOc1ccc(cc1F)B(O)O | |

| InChI Key | JJBMFQWJHYCKRY-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of arylboronic acids like this compound typically involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing similar arylboronic acids.

Materials:

-

1-Bromo-3-fluoro-4-propoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve 1-bromo-3-fluoro-4-propoxybenzene in anhydrous THF in a reaction flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for the specified reaction time to ensure complete formation of the organolithium reagent.

-

Add triisopropyl borate dropwise to the solution, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1N HCl to adjust the pH to approximately 5.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography, often using a hexane/ethyl acetate solvent system.

Caption: General workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including many pharmaceuticals. The fluorine and propoxy substituents on the phenyl ring can modulate the electronic properties and steric hindrance of the molecule, influencing reaction outcomes and the properties of the final product.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity, but appropriate safety precautions should always be taken in a laboratory setting. Arylboronic acids have been found to be weakly mutagenic in some microbial assays and should be handled as potentially genotoxic impurities.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: Use a respirator if dust is generated and ventilation is inadequate.

-

Skin and Body Protection: Wear a lab coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid creating dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

Technical Guide: Physicochemical Properties of 3-Fluoro-4-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of 3-Fluoro-4-propoxyphenylboronic acid (CAS No. 192376-68-4). This fluorinated arylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. This document summarizes its key physicochemical characteristics, provides detailed experimental protocols for their determination, and presents visual workflows for its application in chemical synthesis and drug discovery. The information herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction optimization, and formulation. The available and estimated data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BFO₃ | --INVALID-LINK-- |

| Molecular Weight | 198.00 g/mol | --INVALID-LINK-- |

| Melting Point | 102-107 °C | --INVALID-LINK-- |

| Boiling Point | Estimated: 345.9±42.0 °C | Predicted |

| Density | Estimated: 1.25±0.1 g/cm³ | Predicted |

| pKa | Estimated: 8.5 - 9.0 | Predicted |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General observation for similar arylboronic acids |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| CAS Number | 192376-68-4 | --INVALID-LINK--[1] |

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are based on standard laboratory practices for arylboronic acids.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp).

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 80 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed to guide its use in reactions and purifications.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound into separate test tubes.

-

Add 1 mL of a chosen solvent to each test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

-

For sparingly soluble or insoluble samples, gentle heating can be applied to assess for temperature-dependent solubility.

Application Workflows

This compound is a key intermediate in organic synthesis. The following diagrams illustrate its role in a common reaction and a conceptual drug discovery pathway.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not available, general safety precautions for arylboronic acids should be followed. These compounds are typically irritants.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with applications in various fields of chemical research. This guide provides a foundational understanding of its physical properties and practical guidance for its use. Researchers are encouraged to perform their own analytical characterization for any new batch of this reagent to ensure the highest quality and reproducibility of their experimental results.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to 3-Fluoro-4-propoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-stage process, beginning with the preparation of a key intermediate, 1-bromo-3-fluoro-4-propoxybenzene, followed by its conversion to the target boronic acid. This document includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available 2-fluoro-4-bromophenol.

-

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 2-fluoro-4-bromophenol is alkylated with 1-bromopropane in the presence of a base to yield 1-bromo-3-fluoro-4-propoxybenzene.

-

Step 2: Lithium-Halogen Exchange and Borylation. The aryl bromide is then converted to the corresponding aryl lithium species via a lithium-halogen exchange reaction with n-butyllithium. This intermediate is subsequently trapped with a borate ester, and acidic workup affords the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-bromo-3-fluoro-4-propoxybenzene

This procedure is based on the well-established Williamson ether synthesis.

Materials:

-

2-fluoro-4-bromophenol

-

1-bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-bromophenol (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure involves a lithium-halogen exchange followed by borylation. Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Materials:

-

1-bromo-3-fluoro-4-propoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Syringes and needles for transfer of pyrophoric reagents

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-fluoro-4-propoxybenzene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Stir vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes the expected reactants, products, and yields for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.

| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |

| 1 | 2-fluoro-4-bromophenol | 1-bromo-3-fluoro-4-propoxybenzene | 191.00 (reactant) / 233.08 (product) | 1.0 : 1.2 (1-bromopropane) | 85-95 |

| 1 | 1-bromopropane | 122.99 | |||

| 1 | Potassium carbonate | 138.21 | 2.0 | ||

| 2 | 1-bromo-3-fluoro-4-propoxybenzene | This compound | 233.08 (reactant) / 198.00 (product) | 1.0 : 1.1 (n-BuLi) : 1.2 (Triisopropyl borate) | 70-85 |

| 2 | n-Butyllithium | 64.06 | |||

| 2 | Triisopropyl borate | 188.08 |

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

Spectral Data Analysis of 3-Fluoro-4-propoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for 3-Fluoro-4-propoxyphenylboronic acid (CAS No: 192376-68-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and organic synthesis who may be working with or synthesizing this and related phenylboronic acid derivatives.

Introduction

This compound is a substituted aromatic boronic acid. Compounds of this class are of significant interest in medicinal chemistry and organic synthesis, primarily due to their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of a fluorine atom and a propoxy group on the phenyl ring can significantly influence the compound's reactivity, selectivity, and pharmacokinetic properties in drug discovery programs. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this molecule.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 192376-68-4[1]

-

Molecular Formula: C₉H₁₂BFO₃[1]

-

Molecular Weight: 198.00 g/mol [1]

-

Appearance: Expected to be an off-white to faint beige solid.

-

Melting Point: 102-107 °C (literature value)[1]

Caption: Molecular Structure of this compound.

Predicted Spectral Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses. These predictions are based on the known spectral properties of phenylboronic acids and related substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | m | 2H | Aromatic C-H |

| ~7.0 - 7.2 | t | 1H | Aromatic C-H |

| ~4.0 | t | 2H | O-CH₂ |

| ~1.8 | sextet | 2H | CH₂-CH₂-CH₃ |

| ~1.0 | t | 3H | CH₃ |

| ~8.0 (broad) | s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F |

| ~150 | C-O |

| ~130-135 | Aromatic C-H |

| ~115-125 (d) | Aromatic C-H |

| ~110-120 | Aromatic C-B & C-H |

| ~70 | O-CH₂ |

| ~22 | CH₂-CH₂-CH₃ |

| ~10 | CH₃ |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch |

| ~1610, 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1350-1300 | Strong | B-O stretch |

| ~1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| ~1100-1000 | Strong | C-F stretch, B-OH bend |

| ~850-750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 198.08 | [M]⁺ (Exact Mass: 198.0842) |

| 180.07 | [M-H₂O]⁺ |

| 154.08 | [M-C₃H₆O]⁺ |

| 125.04 | [M-C₃H₇O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Phenylboronic acids often show good solubility in DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a larger spectral width, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or equipment for preparing KBr pellets.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (ATR Method):

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

A small amount of an acid (e.g., formic acid, 0.1% v/v) may be added to promote protonation in positive ion mode.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the molecule of interest.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ or [M]⁺ ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.

Caption: Workflow for Mass Spectrometry.

Conclusion

References

3-Fluoro-4-propoxyphenylboronic Acid: A Technical Guide to Safety and Handling for Research and Development

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-propoxyphenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid moiety, make it a valuable reagent in the synthesis of complex organic molecules, most notably through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the safety, handling, and key applications of this compound, designed to inform and assist researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 192376-68-4 | [1] |

| Molecular Formula | C₉H₁₂BFO₃ | [1] |

| Molecular Weight | 198.00 g/mol | |

| Appearance | Solid | |

| Melting Point | 102-107 °C | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Safety and Handling

Hazard Identification

Based on data for analogous compounds, this compound should be considered as a potential irritant. The primary hazards include:

-

Skin Irritation: May cause skin irritation upon contact.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound:

| PPE Category | Recommendation | Specifications |

| Eye Protection | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or NIOSH (US) standards.[4] |

| Hand Protection | Chemical-resistant gloves. | Neoprene or nitrile rubber gloves are recommended. |

| Skin and Body Protection | Laboratory coat. | --- |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] | A NIOSH-approved respirator may be required for handling large quantities or in poorly ventilated areas. |

A logical workflow for ensuring safety when handling this and similar chemical compounds is essential.

First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Fire-Fighting Measures

In case of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, boron oxides, and hydrogen fluoride.[5][6]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[5] Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

The primary application of this compound in drug development is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmacologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available in the provided search results, a general procedure can be outlined as follows. This should be adapted and optimized for specific substrates and desired products.

Materials:

-

An aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

An appropriate solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Add the solvent to the reaction vessel.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.

Role in Drug Discovery and Development

Phenylboronic acids are a versatile class of compounds with broad applications in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the metabolic stability and pharmacokinetic properties of a drug candidate. This compound, as a building block, can be utilized in the synthesis of novel compounds for various therapeutic areas.

The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated in the following diagram.

While no specific signaling pathways involving this compound have been identified in the provided search results, its utility in synthesizing novel chemical entities means it has the potential to contribute to the development of inhibitors or modulators for a wide range of biological targets. The synthesized compounds would then be screened for their activity in various biological assays to identify their mechanism of action and potential therapeutic applications.

Conclusion

This compound is a valuable synthetic intermediate for researchers and professionals in the pharmaceutical and biotechnology industries. While exercising caution and adhering to the safety guidelines extrapolated from related compounds is paramount, its utility in constructing novel molecular architectures through robust chemical transformations like the Suzuki-Miyaura coupling makes it a key tool in the quest for new therapeutics. Further research into the specific biological activities of compounds derived from this building block will undoubtedly continue to expand its importance in drug discovery.

References

- 1. (3-FLUORO-4-PROPOXYPHENYL)BORONIC ACID | CAS 192376-68-4 [matrix-fine-chemicals.com]

- 2. 192376-68-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

A Technical Guide to 3-Fluoro-4-propoxyphenylboronic Acid for Chemical Researchers

For Immediate Release

This technical document provides an in-depth guide for researchers, scientists, and drug development professionals on 3-Fluoro-4-propoxyphenylboronic acid (CAS No. 192376-68-4). It covers commercially available suppliers, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and logical diagrams to support experimental design and procurement decisions.

Commercial Availability

This compound is a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and advanced materials. A variety of chemical suppliers offer this reagent in different quantities and purities. Below is a summary of some commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities |

| Toronto Research Chemicals | F598585 | Not Specified | 250mg and other sizes available upon request |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Not Specified | Not Specified | Inquire for details |

| Thoreauchem | TH-D08236 | 97% | Inquire for details |

| Sigma-Aldrich | - | - | Discontinued |

Note: This list is not exhaustive and other suppliers may be available. Purity and availability are subject to change.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, analogous to the preparation of similar substituted phenylboronic acids.[1] A plausible synthetic route starts from 1-bromo-2-fluoro-4-propoxybenzene.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-bromo-2-fluoro-4-propoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO4)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-bromo-2-fluoro-4-propoxybenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with this compound (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added to the flask.

-

Reaction Conditions: The reaction mixture is degassed with nitrogen or argon for 15-20 minutes and then heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄ and filtered.

-

Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualized Workflows and Relationships

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key processes and logical relationships.

Caption: Supplier Selection Workflow for Procuring Chemical Reagents.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

The Synthesis and Utility of 3-Fluoro-4-propoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-propoxyphenylboronic acid is a valuable substituted phenylboronic acid that serves as a key building block in modern medicinal chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating propoxy group, make it a versatile reagent for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its properties, a detailed, representative experimental protocol for its synthesis, and its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery.

Introduction

Phenylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a fundamental transformation in the construction of biaryl and substituted aromatic scaffolds present in many pharmaceutical agents. The specific substitution pattern of this compound offers medicinal chemists a unique combination of functionalities to modulate the pharmacokinetic and pharmacodynamic properties of target molecules. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, while the propoxy group can influence solubility and provide a vector for further functionalization. While the specific initial "discovery" of this particular boronic acid is not prominently documented in publicly available literature, its utility is evident from its commercial availability and the frequent use of structurally similar compounds in the patent literature for the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 192376-68-4 | [1] |

| Molecular Formula | C₉H₁₂BFO₃ | [1] |

| Molecular Weight | 198.00 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 102-107 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and THF. |

Synthesis of this compound

The synthesis of substituted phenylboronic acids typically proceeds via the reaction of an organometallic reagent with a trialkyl borate. A common and effective method involves the lithiation of an aryl halide at low temperature, followed by quenching with trimethyl or triisopropyl borate and subsequent acidic workup. The following is a detailed, representative experimental protocol for the synthesis of this compound, based on established procedures for analogous compounds.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Caption: General synthetic scheme for this compound.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluoro-1-propoxybenzene | 233.08 | 23.3 g | 0.10 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| Triisopropyl borate | 188.08 | 20.7 g | 0.11 |

| Tetrahydrofuran (THF), anhydrous | - | 400 mL | - |

| 2 M Hydrochloric acid | - | 150 mL | - |

| Diethyl ether | - | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-fluoro-1-propoxybenzene (23.3 g, 0.10 mol) and anhydrous tetrahydrofuran (400 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (20.7 g, 0.11 mol) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid (150 mL).

-

Stir the biphasic mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white to off-white solid.

Expected Yield and Characterization:

Based on similar preparations, a yield of 70-85% can be expected. The identity and purity of the product should be confirmed by standard analytical techniques.

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and aromatic protons. |

| ¹³C NMR | Resonances for the aliphatic and aromatic carbons, with characteristic C-F and C-B couplings. |

| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 197.08 |

| FT-IR (KBr) | Characteristic peaks for O-H (broad), C-H (aliphatic and aromatic), C-O, C-F, and B-O bonds. |

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction is a powerful method for the formation of C-C bonds and is widely employed in the synthesis of pharmaceuticals and other complex organic molecules.

General Reaction Workflow

The workflow for a typical Suzuki-Miyaura coupling reaction involving this compound is illustrated below.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The incorporation of the 3-fluoro-4-propoxyphenyl moiety into a drug candidate can significantly impact its biological activity. The interplay between the electron-withdrawing fluorine and the electron-donating propoxy group can influence the electronic nature of the resulting biaryl system, affecting its interaction with biological targets. This makes this compound a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its preparation, while not explicitly detailed in readily available literature, can be reliably achieved through established organometallic procedures. The true value of this compound lies in its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures for the development of new therapeutic agents. This guide provides the fundamental information required for researchers to effectively synthesize and utilize this important chemical entity.

References

A Technical Guide to Potential Research Areas for 3-Fluoro-4-propoxyphenylboronic Acid

Executive Summary: 3-Fluoro-4-propoxyphenylboronic acid (CAS: 192376-68-4) is a versatile synthetic building block with significant untapped potential in several scientific domains. Its unique trifunctional substitution pattern—a reactive boronic acid moiety, a metabolically robust fluorine atom, and a lipophilic propoxy group—positions it as a valuable starting material for innovation. This guide explores three primary research avenues: its application in advanced organic synthesis, its potential in medicinal chemistry for developing novel therapeutics, and its utility in the design of advanced functional materials. We provide detailed experimental protocols for key synthetic and screening procedures and utilize structured data and visualizations to offer a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction to this compound

This compound is an aromatic organoboron compound that merges three key chemical features onto a single phenyl ring. The strategic importance of this molecule stems from the synergistic interplay of these functional groups:

-

The Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its reactivity. It is a stable, low-toxicity moiety that serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3] In a biological context, it can form reversible covalent bonds with diols, a property exploited in biosensors and for targeting glycoproteins like sialic acids, which are often overexpressed on cancer cells.[4][5]

-

The Fluoro Group (-F): The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry.[6][7] A fluorine atom can profoundly influence a molecule's physicochemical properties by modulating its acidity (pKa), lipophilicity, and conformational preferences.[8] Critically, it can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[6][8][9]

-

The Propoxy Group (-OCH₂CH₂CH₃): The 4-propoxy group contributes to the molecule's lipophilicity, which can enhance membrane permeability and solubility in organic media. It provides a hydrophobic substituent that can engage in van der Waals interactions within protein binding pockets, potentially improving ligand affinity and selectivity.

These features make this compound a highly attractive scaffold for systematic exploration.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 192376-68-4 | [10][11][12] |

| Molecular Formula | C₉H₁₂BFO₃ | [10] |

| Molecular Weight | 198.00 g/mol | [10] |

| Appearance | Solid | [10] |

| Melting Point | 102-107 °C | [10] |

Research Area 1: Advanced Organic Synthesis

The primary and most immediate application of this compound is as a building block in organic synthesis, particularly for the construction of complex biaryl structures.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][13][14] Using this compound as a coupling partner allows for the direct installation of the 3-fluoro-4-propoxyphenyl motif onto a wide array of aromatic and heteroaromatic systems.

Potential Research Directions:

-

Library Synthesis: Couple the title compound with a diverse set of aryl/heteroaryl halides and triflates to generate novel chemical libraries for biological screening.

-

Synthesis of Natural Product Analogs: Incorporate the 3-fluoro-4-propoxyphenyl moiety into analogs of biologically active natural products, such as coumarins or pyrrolocoumarins, to enhance their drug-like properties.[15][16]

-

Methodology Development: Investigate novel catalytic systems (e.g., using different palladium sources, ligands, or reaction media like water) to optimize coupling efficiency, expand substrate scope, and develop more sustainable ("green") protocols.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for coupling this compound with an aryl bromide.

Materials:

-

This compound (1.1 eq.)

-

Aryl bromide (1.0 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

-

Triphenylphosphine (PPh₃, 0.08 eq.) or a suitable Buchwald ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃, 3.0 eq.), anhydrous

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), potassium carbonate (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.08 eq.).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Research Area 2: Medicinal Chemistry and Drug Discovery

The structural elements of this compound make it an excellent starting point for designing novel therapeutic agents. The field of boron-containing pharmaceuticals has expanded significantly since the approval of the proteasome inhibitor Bortezomib.[1][3]

Design of Enzyme Inhibitors

The boronic acid group can act as a transition-state analog, forming a reversible covalent bond with catalytic serine, threonine, or cysteine residues in enzyme active sites.

Potential Research Directions:

-

Proteasome Inhibitors: Design di- or tri-peptidyl boronic acids incorporating the 3-fluoro-4-propoxyphenyl group as the P1 capping moiety for the treatment of multiple myeloma or other cancers.

-

Serine Protease Inhibitors: Target enzymes like thrombin or Factor Xa in the coagulation cascade, or bacterial proteases such as β-lactamases, where the cyclic boronic acid Vaborbactam has proven effective.[1][17]

-

Kinase Inhibitors: While not a direct covalent inhibitor, the 3-fluoro-4-propoxyphenyl scaffold can be incorporated into ATP-competitive inhibitors where the fluorine and propoxy groups can optimize binding interactions and improve pharmacokinetic properties, similar to the role of fluorinated motifs in approved kinase inhibitors.[6]

Cancer Cell Targeting and Sensing

Phenylboronic acids are known to interact with cell-surface carbohydrates, particularly sialic acid, which is often overexpressed in cancer cells.[5] This provides a mechanism for targeted drug delivery or diagnostic imaging.

Potential Research Directions:

-

Targeted Drug Conjugates: Link cytotoxic agents to the this compound scaffold to create conjugates that selectively accumulate in tumors.

-

Biosensors: Develop fluorescent or electrochemical sensors where the binding of the boronic acid to glucose or other biologically relevant diols triggers a detectable signal. The fluorine atom can serve as a handle for ¹⁹F-NMR-based detection methods.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the anti-proliferative activity of newly synthesized compounds derived from this compound against cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C (or add DMSO and mix until crystals are dissolved) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Research Area 3: Advanced Materials Science

The rigid structure and defined reaction vector of this compound make it a candidate for creating ordered, functional materials.

Potential Research Directions:

-

Covalent Organic Frameworks (COFs): Use as a triangular or linear linker in condensation reactions with other monomers (e.g., polyols or polyamines) to synthesize crystalline, porous COFs. The fluorine and propoxy groups would decorate the pore walls, potentially tuning the material's hydrophobicity, gas sorption properties, or catalytic activity. The application of related boronic acids as COF linkers has been documented.[18]

-

Functional Polymers: Incorporate the molecule into polymer backbones via Suzuki polycondensation. The resulting polymers could have interesting liquid crystalline, photophysical, or electronic properties.

Conclusion

This compound is more than a simple chemical reagent; it is a platform for innovation. The convergence of its boronic acid reactivity, the strategic placement of a fluorine atom, and the modulating propoxy group provides a rich landscape for research. The potential to synthesize novel biaryl scaffolds for drug discovery, design targeted enzyme inhibitors, and construct advanced functional materials represents significant and commercially relevant research opportunities. The protocols and conceptual frameworks provided in this guide serve as a starting point for scientists to unlock the full potential of this versatile molecule.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound 192376-68-4 [sigmaaldrich.com]

- 11. biomall.in [biomall.in]

- 12. equationchemical.com [equationchemical.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 3-Fluoro-4-formylphenylboronic Acid | 248270-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-4-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 3-Fluoro-4-propoxyphenylboronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl molecules, which are of significant interest in medicinal chemistry and materials science. The presence of the fluoro and propoxy groups on the boronic acid imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel compounds with potential biological activity.

Core Concepts and Applications

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of C-C bonds. For drug development professionals, this reaction is instrumental in synthesizing complex molecular scaffolds. This compound is a key building block that introduces a substituted phenyl ring, a common motif in many biologically active molecules. The fluorine atom can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity to biological targets.

Data Presentation: Catalyst System Performance

The following table summarizes typical palladium catalyst systems and reaction conditions that are effective for the Suzuki-Miyaura coupling of fluorinated arylboronic acids with various aryl halides. While these conditions provide a strong starting point, optimization for each specific substrate is highly recommended.

| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3 mol%) | 4-Bromoanisole | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| Pd(dppf)Cl₂ (2 mol%) | 2-Bromopyridine | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |

| Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | 4-Chlorobenzonitrile | K₃PO₄ | Toluene/H₂O | 110 | 8 | 90-98 |

| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | 1-Bromo-4-(trifluoromethyl)benzene | K₃PO₄ | 2-MeTHF/H₂O | 100 | 12 | 88-96 |

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

-

To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the aryl halide, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Under a positive flow of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe.

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure biaryl product.

Mandatory Visualization

Application Notes and Protocols for 3-Fluoro-4-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction conditions for the use of 3-Fluoro-4-propoxyphenylboronic acid, a key building block in modern medicinal chemistry. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules.

Introduction

This compound is a versatile reagent widely employed in the synthesis of biaryl and heteroaryl compounds. The presence of the fluorine atom and the propoxy group can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable synthon in the development of novel therapeutics, particularly in the area of kinase inhibitors.

Optimal Reaction Conditions for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For this compound, optimal conditions are crucial to ensure high yields and minimize side reactions like protodeboronation. Below is a summary of typical and specific reaction conditions for the successful coupling of this boronic acid with aryl and heteroaryl halides.

General Reaction Parameters

| Parameter | Recommended Conditions | Notes |

| Catalyst | Palladium complexes such as Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand. | The choice of catalyst and ligand is critical and often substrate-dependent. For many applications, Pd(dppf)Cl₂ has proven to be highly effective. |

| Base | Inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄. | The base activates the boronic acid for transmetalation. The strength and solubility of the base can affect the reaction rate. |

| Solvent | A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, THF/H₂O, or DMF/H₂O. | The aqueous phase is essential for the activation of the boronic acid by the base. |

| Temperature | Typically in the range of 80-110 °C. | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or catalyst. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon). | This is crucial to prevent the oxidation and deactivation of the palladium catalyst. |

Specific Example: Synthesis of a TRK Kinase Inhibitor Precursor

A specific application of this compound is in the synthesis of precursors for Tropomyosin receptor kinase (TRK) inhibitors. TRK signaling pathways are implicated in the proliferation and differentiation of cells, and their dysregulation is associated with various cancers.

The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of this compound with 4-bromo-1H-pyrazole, a key step in the synthesis of a TRK inhibitor.

| Parameter | Value |

| Aryl Halide | 4-bromo-1H-pyrazole |

| Boronic Acid | This compound |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ |

| Base | Na₂CO₃ |

| Solvent | 1,4-dioxane/H₂O (4:1) |

| Temperature | 100 °C |

| Reaction Time | 16 hours |

| Yield | 80% |

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point and should be optimized for specific substrates.

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Specific Protocol for the Synthesis of 4-(3-Fluoro-4-propoxyphenyl)-1H-pyrazole

This protocol details the synthesis of a key intermediate for a TRK inhibitor.

-

Reagent Preparation: In a reaction vessel, combine 4-bromo-1H-pyrazole (1.0 g, 6.8 mmol), this compound (1.62 g, 8.16 mmol), and sodium carbonate (2.16 g, 20.4 mmol).

-

Catalyst and Solvent: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.28 g, 0.34 mmol) to the mixture.

-

Inerting and Solvent Addition: Purge the vessel with nitrogen. Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL).

-

Reaction Conditions: Heat the mixture to 100 °C and stir for 16 hours.

-

Product Isolation: After cooling, the reaction mixture is subjected to a standard aqueous work-up and purification by chromatography to yield the desired product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: Typical experimental workflow.

TRK Signaling Pathway Inhibition

Compounds synthesized using this compound can act as inhibitors of the Tropomyosin Receptor Kinase (TRK) signaling pathway. This pathway is crucial for neuronal function but can be hijacked by cancer cells.

Caption: Inhibition of the TRK signaling pathway.

Application Notes: The Role of 3-Fluoro-4-propoxyphenylboronic Acid in the Development of Potent ACK1 Kinase Inhibitors

Introduction

3-Fluoro-4-propoxyphenylboronic acid is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique structural features, including the fluorine atom and the propoxy group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the propoxy group can modulate lipophilicity and cellular permeability. This document provides detailed application notes on the use of this compound in the synthesis of potent inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.

Application in the Synthesis of ACK1 Inhibitors

ACK1 is a promising therapeutic target in oncology.[1] The development of selective ACK1 inhibitors is an active area of research. One class of potent ACK1 inhibitors features a substituted pyrimidine scaffold. The synthesis of these inhibitors often involves a crucial carbon-carbon or carbon-nitrogen bond-forming reaction, such as the Suzuki-Miyaura cross-coupling reaction, to introduce various aryl or heteroaryl moieties. This compound is an ideal reagent for introducing the 3-fluoro-4-propoxyphenyl group onto a heterocyclic core, a key pharmacophore in a series of potent ACK1 inhibitors.

Quantitative Data: In Vitro and Cellular ACK1 Inhibition

The following table summarizes the in vitro and cellular inhibitory activities of a representative ACK1 inhibitor synthesized using a strategy involving the 3-fluoro-4-propoxyphenyl moiety. The data is adapted from a study on the development of novel ACK1/TNK2 inhibitors.[1]

| Compound ID | Structure | In Vitro IC50 (nM, ³³P HotSpot Assay) | Cellular ACK1 Autophosphorylation Inhibition IC50 (µM) |

| (R)-9b | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-fluoro-2-propoxyphenyl)piperazin-1-yl)acetamide | 56 | < 2 |

| (S)-9b | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-fluoro-2-propoxyphenyl)piperazin-1-yl)acetamide | 82 | < 2 |

Note: The synthesis of these compounds involves the coupling of a 4-fluoro-2-propoxyaniline with a piperazine-containing intermediate, which is conceptually similar to using this compound in a Suzuki or Buchwald-Hartwig coupling to form the C-N or C-C bond.

Experimental Protocols

The following are generalized protocols for the synthesis of ACK1 inhibitors incorporating the 3-fluoro-4-propoxyphenyl moiety, based on the synthetic strategies for similar compounds.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromo-1-(tert-butoxycarbonyl)piperidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (0.05 - 0.1 eq) to the vessel.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Protocol 2: Synthesis of the Final ACK1 Inhibitor via Amide Coupling

This protocol describes the final step in the synthesis of the ACK1 inhibitor via an amide bond formation.

Materials:

-

The biaryl intermediate from Protocol 1 (containing a carboxylic acid or an amine functionality)

-

The corresponding coupling partner (an amine or a carboxylic acid)

-

Coupling reagent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Solvent (e.g., DMF, CH₂Cl₂)

Procedure:

-

Dissolve the carboxylic acid component (1.0 eq) in the solvent.

-